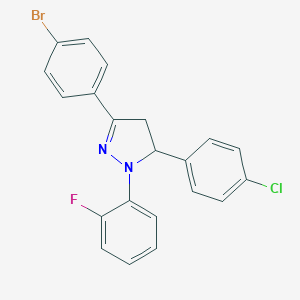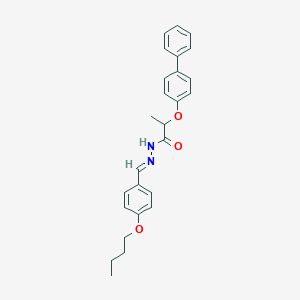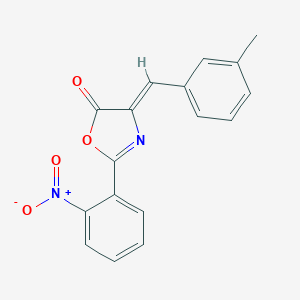![molecular formula C22H28N2O4 B386782 N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide CAS No. 369396-45-2](/img/structure/B386782.png)
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazone: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated using 2-(2-isopropyl-5-methylphenoxy)acetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or hydrazide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or ethers.
科学的研究の応用
N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism by which N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
- N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropylphenoxy)acetohydrazide
- N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide
Uniqueness
N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
特性
CAS番号 |
369396-45-2 |
|---|---|
分子式 |
C22H28N2O4 |
分子量 |
384.5g/mol |
IUPAC名 |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H28N2O4/c1-14(2)18-9-7-15(3)11-20(18)28-13-22(25)24-23-16(4)17-8-10-19(26-5)21(12-17)27-6/h7-12,14H,13H2,1-6H3,(H,24,25)/b23-16+ |
InChIキー |
BOYIYNQMNCKMLW-XQNSMLJCSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)OC |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-{[2-(3-bromobenzylidene)hydrazino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}-2-chlorobenzamide](/img/structure/B386705.png)
![4-[(4-bromoanilino)methylene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386708.png)
![N-[2-(acetylamino)phenyl]-3-{[(2,5-dimethoxyanilino)(oxo)acetyl]hydrazono}butanamide](/img/structure/B386709.png)

![N'-(5-bromo-2-ethoxybenzylidene)-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B386712.png)


![4-Bromo-2-methoxy-6-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B386716.png)

![2-({[2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitrophenol](/img/structure/B386719.png)
![3-(3,4-dimethoxyphenyl)-N-(6-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-2-pyridinyl)acrylamide](/img/structure/B386720.png)
![5-bromo-2-[4-(4-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B386721.png)
![1-{N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE](/img/structure/B386723.png)
